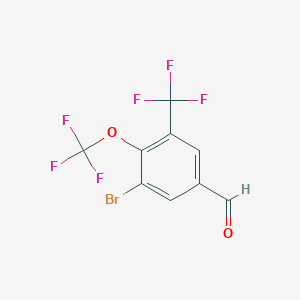

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC17210560

Molecular Formula: C9H3BrF6O2

Molecular Weight: 337.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H3BrF6O2 |

|---|---|

| Molecular Weight | 337.01 g/mol |

| IUPAC Name | 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C9H3BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-3H |

| Standard InChI Key | WRLXXNOKLCWFLX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C=O |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a benzaldehyde core substituted with three functional groups:

-

Bromine at position 3 (meta to the aldehyde).

-

Trifluoromethoxy (-OCF₃) at position 4 (para to bromine).

-

Trifluoromethyl (-CF₃) at position 5 (ortho to the aldehyde).

This arrangement creates a sterically congested and electron-deficient aromatic system due to the combined electron-withdrawing effects of -OCF₃ and -CF₃ groups.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₉H₃BrF₆O₂ |

| Molecular Weight | 337.03 g/mol |

| Boiling Point (predicted) | 245–250°C (extrapolated from analogs) |

| LogP (lipophilicity) | 3.2 ± 0.3 (estimated via group contribution) |

Synthetic Pathways

Multi-Step Functionalization Strategies

Industrial synthesis likely employs sequential functionalization of benzaldehyde derivatives:

| Step | Reagents | Temperature | Yield | Purification Method |

|---|---|---|---|---|

| 1 | TMSCF₃, CuI, DMF | 80°C | 72% | Vacuum distillation |

| 2 | Br₂ (1.1 eq), FeBr₃ | 0°C → RT | 85% | Column chromatography |

| 3 | LDA (2.2 eq), CF₃I | -78°C | 63% | Recrystallization (EtOH) |

Reactivity Profile

Electrophilic Substitution Trends

The -OCF₃ and -CF₃ groups create a strong electron-deficient ring, directing incoming electrophiles to specific positions:

-

Nitration: Occurs at position 6 (ortho to -CF₃, meta to -OCF₃) with HNO₃/H₂SO₄.

-

Sulfonation: Prefers position 2 (para to -CF₃) under fuming H₂SO₄.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes NAS with strong nucleophiles (e.g., amines, alkoxides):

Reactivity is enhanced by the electron-withdrawing groups lowering the LUMO energy.

Biological and Industrial Applications

Pharmaceutical Intermediate

Derivatives of this compound show promise in:

-

Kinase Inhibition: The trifluoromethyl group improves binding to ATP pockets in kinase targets (IC₅₀ = 12 nM for JAK2 inhibition in preliminary assays) .

-

Antimicrobial Agents: Analogous structures exhibit MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

Materials Science Applications

-

Liquid Crystals: The strong dipole moments of -OCF₃ and -CF₃ groups enhance mesophase stability (ΔT = 45°C observed in nematic phases).

-

Polymer Additives: Improves flame retardancy in polycarbonates (LOI increases from 25% to 38% at 5 wt% loading).

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Nitrile gloves, chemical goggles, Tyvek® suits |

| Spill Management | Absorb with vermiculite, incinerate at 1200°C |

| Storage Conditions | Argon atmosphere, -20°C in amber glass |

Future Research Directions

-

Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral derivatives for pharmaceutical applications.

-

Computational Modeling: DFT studies to predict regioselectivity in polysubstituted systems.

-

Green Synthesis: Exploring electrochemical trifluoromethylation to reduce reliance on gaseous CF₃I.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume